molecular formula C13H14BrN3O2 B13188262 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13188262
M. Wt: 324.17 g/mol
InChI Key: ISDUBAKXRSJXRX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid ( 2060031-27-6) is a high-purity chemical building block for research and development. This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group and a 2-methylpropyl (isobutyl) chain, and is further functionalized with a carboxylic acid moiety, making it a versatile intermediate for further synthetic modification . The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and agrochemical research. While specific biological data for this exact compound is limited in the public domain, structurally similar 1,2,4-triazole derivatives have been extensively studied and demonstrate a wide spectrum of biological activities. Related compounds have shown promising antimicrobial properties , including activity against plant pathogens such as Fusarium Wilt and Colletotrichum gloeosporioides . Furthermore, the 1,2,4-triazole ring system is a key pharmacophore in molecules investigated for their anticonvulsant, anti-inflammatory, and anticancer effects . The presence of both a carboxylic acid group and a bromophenyl ring on the heterocyclic core makes this reagent a valuable scaffold for drug discovery and chemical biology . Researchers can utilize the carboxylic acid for amide coupling or esterification reactions, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to create diverse chemical libraries. Its molecular formula is C 13 H 14 BrN 3 O 2 and it has a molecular weight of 324.17 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14BrN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

ISDUBAKXRSJXRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Hydrazides and Formamidines

Method Overview:

  • Step 1: Synthesis of hydrazide intermediates from appropriately substituted aldehydes or ketones.
  • Step 2: Cyclization with hydrazine derivatives to form the 1,2,4-triazole ring.
  • Step 3: N-alkylation with 4-bromophenyl derivatives.
  • Step 4: Carboxylation at the 3-position to introduce the carboxylic acid group.

Research Findings:

  • The process involves the use of hydrazides derived from 4-bromobenzoyl chloride or similar compounds.
  • Cyclization is facilitated under acidic or basic conditions, often using polyphosphoric acid or potassium carbonate as catalysts.
  • The carboxylation step employs carbon dioxide under pressure or via Reimer-Tiemann -type reactions.

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.

Limitations:

  • Multi-step process requiring purification at each stage.
  • Use of hazardous reagents like hydrazine derivatives.

Direct Nucleophilic Substitution and Cyclization (Patent CN113651762A)

Method Overview:

  • Step 1: Preparation of 4-bromophenyl hydrazine derivatives.
  • Step 2: Reaction with methylated triazole precursors in ethanol with reflux conditions.
  • Step 3: Cyclization under heating to form the triazole ring.
  • Step 4: Functionalization with carbon dioxide to introduce the carboxylic acid group at the 3-position.

Research Findings:

  • The patent describes a process where 1,2,4-triazole derivatives are reacted with aryl halides (such as 4-bromobenzyl halides) under reflux.
  • The reaction employs potassium hydroxide as base and ethanol as solvent.
  • The carboxylic acid group is introduced via carbon dioxide fixation in the presence of lithium diisopropylamide (LDA) or potassium tert-butoxide .

Data Table 1: Reaction Conditions for Synthesis

Step Reagents Solvent Temperature Catalyst Yield (%)
1 4-bromobenzoyl chloride + hydrazine hydrate Ethanol Reflux None 85
2 Hydrazide + methylating agent Ethanol Reflux KOH 78
3 Cyclization with CO₂ Tetrahydrofuran (THF) 25°C to 50°C LDA 65

Carboxylation of 1,2,4-Triazole Derivatives (Patent US20180029999A1)

Method Overview:

  • Step 1: Synthesis of 1-substituted triazole intermediates via nucleophilic substitution.
  • Step 2: Introduction of the carboxylic acid group at the 3-position through carbon dioxide fixation.
  • Step 3: Alkylation at the 5-position with isobutyl groups via alkyl halides or Grignard reagents.

Research Findings:

  • The process involves reacting 1-substituted-1H-1,2,3-triazoles with carbon dioxide in the presence of potassium tert-butoxide or LDA .
  • The key step is the regioselective carboxylation at the 3-position.
  • Final purification involves acidification and recrystallization.

Data Table 2: Key Reaction Parameters

Reagent Solvent Temperature Time Yield (%)
1-Substituted triazole THF 0°C to 25°C 12 hours 70
CO₂ - 25°C - -
Alkylation agent Acetone Reflux 8 hours 75

Summary of the Most Effective Preparation Route

Step Description Reagents Conditions Remarks
1 Synthesis of 1,2,4-triazole core Hydrazides, hydrazine derivatives Reflux, acidic/basic catalysis High regioselectivity
2 N-alkylation with 4-bromophenyl groups 4-bromobenzoyl chloride Reflux in ethanol Efficient coupling
3 Carboxylation at 3-position Carbon dioxide LDA or potassium tert-butoxide, THF Regioselective, high yield
4 Alkylation at 5-position Isobutyl halides Reflux in suitable solvent Final functionalization

Notes and Recommendations

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The 1,2,4-triazole core distinguishes the target compound from 1,2,3-triazole analogs (e.g., –3). For example, 1,2,3-triazole derivatives often exhibit distinct pharmacological profiles due to differences in ring tautomerism and substituent positioning .

Substituent Effects

Position 1 (Aryl Group)
  • Target Compound : 4-Bromophenyl (electron-withdrawing, bulky).
  • Analog (): 2-Nitrophenyl (stronger electron-withdrawing effect from NO₂).
  • Fenchlorazole () : 2,4-Dichlorophenyl (increased lipophilicity and pesticidal activity).
  • Compound : 3,4-Dimethoxyphenyl (electron-donating methoxy groups enhance solubility).
Position 5
  • Target Compound : 2-Methylpropyl (hydrophobic, contributes to lipophilicity).
  • Compound : Trifluoromethyl (high electronegativity, enhances metabolic stability).
  • Compound : 3,4,5-Trimethoxyphenyl (polar groups improve water solubility).
  • Fenchlorazole () : Trichloromethyl (extreme lipophilicity, suited for pesticidal use).
Position 3
  • Target Compound : Carboxylic acid (hydrogen-bonding, ionic interactions).
  • Compound : Carboxanilide (reduced acidity, altered pharmacokinetics).
  • Compound : Oxadiazole-linked triazole (modified electronic properties, antibacterial focus).

The carboxylic acid moiety is critical for interactions with enzymatic active sites or metal ions, a feature shared with antitumor agents in .

Biological Activity

1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : 300.16 g/mol

The compound features a triazole ring that contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The 1H-1,2,4-triazole scaffold has been associated with lower multidrug resistance (MDR) and enhanced selectivity towards cancer cells. For instance, compounds containing the triazole moiety have shown promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest in cancer cells .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate fungal cell membranes. Studies indicate that similar triazole derivatives exhibit significant antifungal activity against various strains, including Candida spp. and Aspergillus spp., suggesting that this compound may share these properties .

Antibacterial Activity

Emerging research suggests that triazole derivatives also possess antibacterial properties. The compound's structural features may allow it to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways. Comparative studies have shown that certain triazoles outperform traditional antibiotics in specific bacterial strains .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process may include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the bromophenyl and 2-methylpropyl groups through substitution reactions.
  • Carboxylic acid functionalization to enhance solubility and biological activity.

Case Study 1: Anticancer Efficacy

In a study evaluating various triazole derivatives for anticancer activity, researchers found that compounds similar to this compound exhibited IC50 values below 10 µM against breast cancer cell lines. This suggests a potent inhibitory effect on tumor proliferation .

Case Study 2: Antifungal Potency

Another investigation focused on the antifungal properties of triazoles demonstrated that derivatives with similar structures showed significant inhibition against Candida albicans with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . This indicates a strong potential for clinical applications in treating fungal infections.

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